molecular formula C9H12O2S B3032958 1,4-Dimethyl-2-methylsulfonylbenzene CAS No. 6462-29-9

1,4-Dimethyl-2-methylsulfonylbenzene

Cat. No. B3032958
CAS RN: 6462-29-9
M. Wt: 184.26 g/mol
InChI Key: WDIWSBKKOOKBJR-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-methylsulfonylbenzene is a chemical compound that is structurally related to benzene, with two methyl groups attached to the benzene ring at the 1 and 4 positions, and a methylsulfonyl group at the 2 position. This compound is of interest due to its potential applications in various chemical reactions and its physical and chemical properties.

Synthesis Analysis

The synthesis of 1,4-dimethyl-2-methylsulfonylbenzene-related compounds can involve various methods, including aromatic nucleophilic substitution and sulfonation reactions. For instance, sterically hindered bis(dimesitylphosphino)benzenes can be synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Sulfonation reactions are also a common method for introducing sulfonyl groups into aromatic compounds, as seen in the synthesis of sulfonated derivatives of dimethylbenzene . Additionally, dimethyl sulfoxide (DMSO) can act as a synthon in organic chemistry, providing methylsulfonyl groups for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-2-methylsulfonylbenzene and its analogs can be characterized by spectroscopic methods and X-ray crystallography. For example, the molecular structures of certain phosphine and phosphonio derivatives have been investigated using 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, the molecular and electronic structures of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been studied using X-ray diffraction and quantum-chemical calculations .

Chemical Reactions Analysis

Compounds related to 1,4-dimethyl-2-methylsulfonylbenzene can participate in various chemical reactions. Sulfonation and sulfation reactions are particularly relevant, as they can lead to the formation of sulfonic acids and their derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the benzene ring, which can affect the distribution of isomers and the rate of reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethyl-2-methylsulfonylbenzene and related compounds can be deduced from studies on similar molecules. For example, the ideal gas thermodynamic properties of 1,4-dimethylbenzene have been recalculated, suggesting free internal rotation of the methyl groups . The solubility and reactivity of sulfonamide analogs have been explored to improve pharmacological properties for potential therapeutic applications . Additionally, the synthesis and properties of benzoxazasilole derivatives have been investigated, providing insights into the intermolecular interactions within the crystal structure .

Scientific Research Applications

1. Synthesis of Vinylsulfones and Vinylsulfonamides

Vinylsulfones and vinylsulfonamides, possessing diverse biological activities, are frequently used in synthetic organic chemistry. These compounds are active agents in various reactions, including 1,4-addition and electrocyclization. The synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, related to 1,4-Dimethyl-2-methylsulfonylbenzene, demonstrates their significance in the field of organic chemistry (2020, Kharkov University Bulletin Chemical Series).

2. Thermodynamic Properties in Ideal Gas State

The study of thermodynamic properties of 1,4-dimethylbenzene in the ideal gas state provides insights into the behavior of such compounds under varying conditions. Understanding these properties is crucial for applications in various scientific fields, such as materials science and chemical engineering (Draeger & Scott, 1981, Journal of Chemical Physics).

3. Synthesis of Methylthio-Substituted 1,4-Enedione

A visible-light-driven synthesis of methylthio-substituted 1,4-enedione demonstrates the versatility of 1,4-Dimethyl-2-methylsulfonylbenzene derivatives in organic synthesis. This mild synthetic approach highlights the potential of these compounds in creating complex molecular structures (Rastogi, Deb, & Baruah, 2020, Synthesis).

4. Role in Organic Chemistry as a Synthon

Dimethyl sulfoxide, closely related to 1,4-Dimethyl-2-methylsulfonylbenzene, serves as a valuable synthon in organic chemistry. It is used not just as a solvent and oxidant but also as a substrate and building block, contributing significantly to synthetic transformations (Jones-Mensah, Karki, & Magolan, 2016, Synthesis).

5. Application in Lithium Organic Batteries

The synthesis of a fluorinated macrocyclic organodisulfide from 2,5-difluorobenzene-1,4-dithiol in dimethyl sulfoxide illustrates the potential of 1,4-Dimethyl-2-methylsulfonylbenzene derivatives in the development of lithium organic batteries. This demonstrates the role of these compounds in advancing energy storage technologies (Pan, Lan, Si, Guo, & Fu, 2022, Chemical communications).

properties

IUPAC Name

1,4-dimethyl-2-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-8(2)9(6-7)12(3,10)11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWSBKKOOKBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374417
Record name 1,4-dimethyl-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-2-methylsulfonylbenzene

CAS RN

6462-29-9
Record name 1,4-Dimethyl-2-(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6462-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dimethyl-2-methylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The use of sulfonyl fluorides, instead of sulfonyl chlorides, is essential to the process of the present invention. While not wishing to be bound by theoretical considerations, it appears that when alkyl sulfonyl chlorides react with aromatic hydrocarbons in the presence of aluminum chloride, the major reaction which occurs is chlorination, not sulfonylation, of the aromatic compound. For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of aluminum chloride gave a 70% yield of 2,5-dimethylchlorobenzene and less than 1% yield of 2,5-dimethylphenyl methyl sulfone, as shown below: ##STR3## The corresponding chlorination reaction was found to occur with toluene, xylenes, and mesitylene, often to the virtual exclusion of sulfonylation. This undesired chlorination reaction accounts for the low yields previously reported in attempted alkyl sulfonyl chloride Friedel-Crafts reactions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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